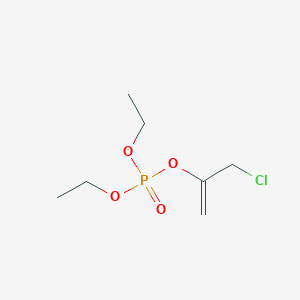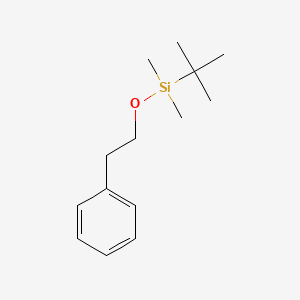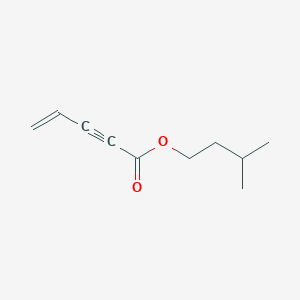
3-Methylbutyl pent-4-en-2-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylbutyl pent-4-en-2-ynoate is an organic compound with the molecular formula C10H14O2. It is an ester formed from the reaction between 3-methylbutanol and pent-4-en-2-ynoic acid. This compound is known for its unique structure, which includes both an alkyne and an alkene functional group, making it a versatile molecule in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl pent-4-en-2-ynoate typically involves the esterification reaction between 3-methylbutanol and pent-4-en-2-ynoic acid. This reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification process.
化学反応の分析
Types of Reactions
3-Methylbutyl pent-4-en-2-ynoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Different esters, amides
科学的研究の応用
3-Methylbutyl pent-4-en-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3-Methylbutyl pent-4-en-2-ynoate depends on the specific reaction it undergoes. For example, in hydrogenation reactions, the alkyne group is converted to an alkene or alkane through the addition of hydrogen atoms. The molecular targets and pathways involved in these reactions include the activation of the alkyne group by the catalyst and the subsequent addition of hydrogen atoms to the carbon-carbon triple bond.
類似化合物との比較
Similar Compounds
3-Methylbutyl pent-4-ynoate: Similar structure but lacks the alkene group.
Pent-4-en-2-ynoic acid: The acid precursor used in the synthesis of 3-Methylbutyl pent-4-en-2-ynoate.
3-Methylbutanol: The alcohol precursor used in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of both an alkyne and an alkene functional group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and industrial applications.
特性
| 80220-83-3 | |
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
3-methylbutyl pent-4-en-2-ynoate |
InChI |
InChI=1S/C10H14O2/c1-4-5-6-10(11)12-8-7-9(2)3/h4,9H,1,7-8H2,2-3H3 |
InChIキー |
FWANXXHIBKBYBP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC(=O)C#CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [3-(dimethylamino)propyl]phosphonate](/img/structure/B14430986.png)

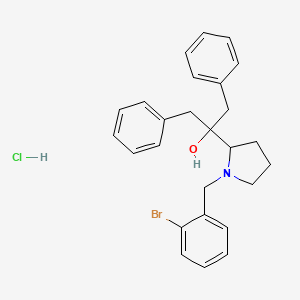
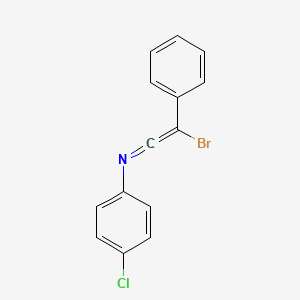

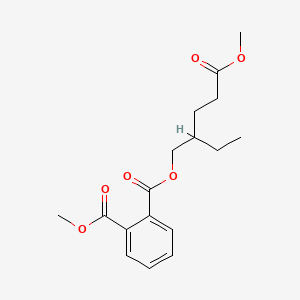
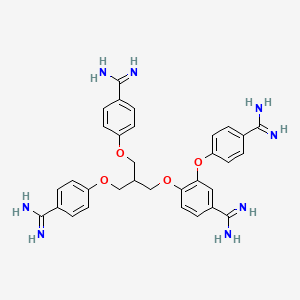
![Benzene, [(3-methyl-1,2-pentadienyl)thio]-](/img/structure/B14431044.png)
